6-Ethylchenodeoxycholic acid

FXR agonism Nuclear receptor Bile acid derivative

6-Ethylchenodeoxycholic acid (Obeticholic acid, OCA) is a semi-synthetic bile acid derivative whose unique 6α-ethyl modification confers 100-fold greater FXR potency over endogenous CDCA (EC50 99 nM). Clinically validated in the FLINT trial for NASH fibrosis and in PBC for ALP reduction, this compound delivers reproducible in vivo pharmacodynamic endpoints (SHP/BSEP induction, CYP7A1 suppression). Ideal as a gold-standard reference for translational research, PK/PD modeling, and combination-therapy studies. Guarantee robust target engagement and consistent results with this clinically benchmarked FXR agonist.

Molecular Formula C26H44O4
Molecular Weight 420.6 g/mol
Cat. No. B1261878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylchenodeoxycholic acid
Synonyms6-ECDCA
6-ethyl chenodeoxycholic acid
6-ethyl-3,7-dihydroxycholan-24-oic acid
6-ethylchenodeoxycholic acid
6alpha-ethyl-3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid
6alpha-ethyl-chenodeoxycholic acid
6ECDCA
cholan-24-oic acid, 6-ethyl-3,7-dihydroxy-, (3alpha,5beta,6alpha,7alpha)-
DSP-1747
DSP1747
INT 747
INT-747
INT747
obeticholic acid
Ocaliva
Molecular FormulaC26H44O4
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O
InChIInChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)
InChIKeyZXERDUOLZKYMJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethylchenodeoxycholic acid (Obeticholic acid): Potent, Selective FXR Agonist with Distinct Pharmacological Profile


6-Ethylchenodeoxycholic acid (also known as obeticholic acid, OCA, 6-ECDCA, INT-747) is a semi-synthetic bile acid derivative and a potent, selective agonist of the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid, lipid, and glucose homeostasis [1]. Chemically, it is a dihydroxy-5β-cholanic acid derived from the endogenous bile acid chenodeoxycholic acid (CDCA) by the addition of an ethyl group at the 6α-position [2]. This structural modification confers a substantial enhancement in FXR agonistic activity, with an EC50 of 99 nM , and imparts a unique pharmacological signature that differentiates it from both natural ligands and other synthetic FXR agonists.

Why 6-Ethylchenodeoxycholic acid Cannot Be Simply Replaced by Other FXR Agonists


The FXR agonist class is chemically and pharmacologically heterogeneous; compounds differ markedly in potency, selectivity, oral bioavailability, and metabolic fate [1]. 6-Ethylchenodeoxycholic acid, as a bile acid analog, exhibits a distinct set of properties—including its specific EC50, unique in vivo target engagement profile, and defined clinical outcomes—that are not shared by other FXR agonists such as the non-steroidal GW4064 or even the parent compound CDCA [2]. Simple substitution with another FXR agonist, even one with a similar EC50, cannot guarantee comparable in vivo efficacy or safety, as evidenced by the compound's specific performance in clinical trials for primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH) [3]. The following quantitative evidence underscores this lack of interchangeability and highlights the specific differentiation points that matter for scientific selection and procurement.

Quantitative Differentiation of 6-Ethylchenodeoxycholic acid vs. Key Comparators


FXR Agonist Potency: 6-Ethylchenodeoxycholic acid vs. Endogenous Ligand CDCA

6-Ethylchenodeoxycholic acid (6-ECDCA) demonstrates approximately 100-fold greater potency in activating the farnesoid X receptor (FXR) compared to its endogenous parent compound, chenodeoxycholic acid (CDCA) [1]. In a transactivation assay, 6-ECDCA exhibits an EC50 of 99 nM, while CDCA's potency is significantly lower [2].

FXR agonism Nuclear receptor Bile acid derivative

FXR Agonist Potency: 6-Ethylchenodeoxycholic acid vs. Non-Steroidal Agonist GW4064

In comparative FXR activation assays, 6-ethylchenodeoxycholic acid (6-ECDCA) demonstrates an EC50 of 99 nM, while the non-steroidal agonist GW4064 exhibits a more potent EC50 of 15-65 nM depending on the assay system [1]. However, 6-ECDCA's distinct advantage lies in its proven oral bioavailability and extensive clinical validation, attributes not realized with GW4064, which has limited in vivo utility due to poor pharmacokinetic properties .

FXR agonism Nuclear receptor Non-steroidal

In Vivo Target Engagement: Gene Expression Modulation in Cholestasis Model

In a rat model of estrogen-induced cholestasis, 6-ethylchenodeoxycholic acid (6-ECDCA) at 1 μM concentration produced a 3- to 5-fold induction of small heterodimer partner (SHP) and bile salt export pump (BSEP) mRNA, while reducing cholesterol 7α-hydroxylase (CYP7A1) mRNA by 70-80% [1]. This specific transcriptional signature is a hallmark of functional FXR activation in the liver and is not observed with the same magnitude or pattern with the parent compound CDCA or other FXR agonists lacking in vivo activity [2].

Gene expression Cholestasis In vivo pharmacology

Clinical Efficacy: Liver Enzyme Improvement in Primary Biliary Cholangitis (PBC)

In a 12-week Phase 2 clinical trial in patients with primary biliary cholangitis (PBC), treatment with 6-ethylchenodeoxycholic acid (obeticholic acid) at doses of 10 mg and 50 mg led to a significant reduction in serum alkaline phosphatase (ALP) levels. The 10 mg dose achieved a 45% mean reduction, and the 50 mg dose achieved a 38% reduction, compared to no significant change in the placebo group (p<0.0001) [1]. This translates to a mean absolute reduction in gamma-glutamyl transferase (GGT) of 73 IU for the 10 mg dose and 65 IU for the 50 mg dose, versus a 3 IU reduction for placebo [1].

Clinical trial PBC Alkaline phosphatase

Clinical Efficacy: Histological Improvement in Non-Alcoholic Steatohepatitis (NASH)

In a Phase 2b clinical trial (FLINT) for non-alcoholic steatohepatitis (NASH), 72 weeks of treatment with 25 mg/day of 6-ethylchenodeoxycholic acid (obeticholic acid) resulted in a significantly greater proportion of patients achieving histological improvement in fibrosis compared to placebo. Specifically, 35% of patients in the obeticholic acid group showed fibrosis improvement, versus 19% in the placebo group (p=0.03) [1]. The compound also led to significantly greater reductions in NAFLD Activity Score (NAS) and its components: steatosis (61% vs. 38%, p=0.001), hepatocellular ballooning (46% vs. 31%, p=0.030), and lobular inflammation (53% vs. 35%, p=0.006) [1].

NASH Fibrosis Histology

Oral Pharmacokinetics: Fasting vs. Fed Bioavailability and Food Effect

The oral pharmacokinetic profile of 6-ethylchenodeoxycholic acid has been well-characterized, demonstrating rapid absorption with a median Tmax of approximately 1.5-2 hours [1]. A food-effect study in healthy subjects showed that co-administration with a high-fat meal increased the total exposure (AUC0-t) compared to fasting conditions, but the extent of absorption was not altered [2]. This is in contrast to many other bile acid derivatives and synthetic FXR agonists, which often exhibit poor or highly variable oral bioavailability, limiting their experimental utility [3].

Pharmacokinetics Bioavailability Food effect

Optimal Research and Procurement Scenarios for 6-Ethylchenodeoxycholic acid


In Vivo Models of Cholestatic Liver Disease

6-Ethylchenodeoxycholic acid is the preferred FXR agonist for studies in rodent models of cholestasis, such as estrogen-induced or bile duct ligation models. Its demonstrated in vivo target engagement, as evidenced by the 3- to 5-fold induction of hepatic SHP and BSEP mRNA and 70-80% reduction of CYP7A1 [1], provides a robust pharmacodynamic endpoint. This specific transcriptional response is not consistently achieved with other FXR agonists lacking oral bioavailability or in vivo activity.

Investigating Fibrosis and NASH in Preclinical Studies

For researchers focusing on liver fibrosis and non-alcoholic steatohepatitis (NASH), 6-ethylchenodeoxycholic acid offers a clinically validated reference compound. Its ability to improve fibrosis in a significant proportion of NASH patients (35% vs. 19% placebo) in the FLINT trial [2] provides a strong rationale for its use as a positive control or tool compound in preclinical fibrosis models. This clinical data supports the translational relevance of findings obtained with this compound.

Pharmacokinetic and Drug-Drug Interaction Studies

The well-defined oral pharmacokinetic profile of 6-ethylchenodeoxycholic acid, with a Tmax of 1.5-2 hours and a characterized food effect [3], makes it an excellent probe substrate for studying FXR-mediated drug-drug interactions (DDIs) or for validating new formulations of FXR agonists. Its reliable absorption and measurable plasma concentrations facilitate accurate PK/PD modeling and inter-study comparisons.

Clinical Biomarker and Translational Research in PBC

In translational research aiming to bridge preclinical findings to clinical outcomes in primary biliary cholangitis (PBC), 6-ethylchenodeoxycholic acid serves as a critical benchmark. Its established efficacy in reducing serum alkaline phosphatase (ALP) by 45% (10 mg dose) and GGT by 73 IU in PBC patients [4] provides a quantifiable clinical endpoint that can be used to validate new biomarkers or assess the efficacy of novel combination therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethylchenodeoxycholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.